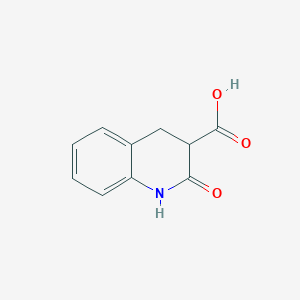

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULTWXIRPYWHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30536721 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246867-17-4 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30536721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an oxo group and a carboxylic acid moiety, as seen in 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, creates a molecule with significant potential for forming targeted interactions within biological systems. A comprehensive understanding of its physicochemical properties is paramount for any drug development campaign, as these parameters directly govern solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a detailed examination of the key physicochemical attributes of this compound. While direct experimental data for this specific molecule is sparse in public literature, this guide synthesizes information from close structural analogs, predicts key spectral features, and outlines authoritative, field-proven experimental protocols for its complete characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the properties of this important heterocyclic scaffold.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline and its partially saturated derivative, tetrahydroquinoline, are heterocyclic motifs of profound importance in pharmaceutical sciences. They are integral components of natural products and have been successfully incorporated into a wide array of synthetic drugs, exhibiting activities ranging from anticancer to antimicrobial. The rigid bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while its aromatic and heterocyclic nature allows for a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The subject of this guide, this compound, combines several key functional groups onto this scaffold:

-

A Lactam (Cyclic Amide): The 2-oxo group introduces a planar, rigid amide bond that can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

A Carboxylic Acid: This acidic group is often crucial for solubility and for forming strong ionic or hydrogen bonds with active site residues in target proteins. Its ionization state, dictated by its pKa, is critical for membrane permeability and receptor binding.

-

A Chiral Center: The C3 position bearing the carboxylic acid is a stereocenter, meaning the compound can exist as enantiomers, which may have dramatically different biological activities and pharmacokinetic profiles.

The systematic characterization of this molecule's physicochemical properties is not merely an academic exercise; it is a critical, self-validating step in drug discovery that informs formulation development, predicts oral bioavailability, and guides further structural optimization.

Synthesis and Molecular Structure

A robust and reproducible synthesis is the foundational requirement for any physicochemical analysis. While a direct synthesis for the title compound is not widely reported, a highly plausible and efficient route can be adapted from established literature methods for its methyl ester precursor. The proposed pathway involves a cyclization reaction to form the core structure, followed by a standard ester hydrolysis.

A recently developed method involves a[1][2]-hydride shift triggered N-dealkylative cyclization to form various substituted methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates[3]. This provides a modern and efficient route to the immediate precursor of our target compound. The final step is a simple saponification.

Caption: Proposed two-step synthesis of the target compound.

Core Physicochemical Properties

| Property | Value / Prediction | Rationale / Source |

| Molecular Formula | C₁₀H₉NO₃ | Calculated |

| Molecular Weight | 191.18 g/mol | Calculated |

| Melting Point | Not Reported | The melting point for a similar precursor, Methyl 6-chloro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, is 139–141 °C[3]. The free acid is expected to have a higher melting point due to strong hydrogen bonding. |

| pKa (Predicted) | ~4.0 - 5.0 | This is a typical range for a carboxylic acid. The exact value is influenced by the electron-withdrawing nature of the adjacent lactam carbonyl and the aromatic ring. Experimental determination is required for an accurate value. |

| Aqueous Solubility | Low | Quinolone carboxylic acids generally exhibit poor water solubility, especially around their isoelectric point[4]. The planar, bicyclic structure contributes to significant crystal lattice energy. |

| Calculated LogP | 0.3 - 0.6 | This is an estimate based on the calculated XlogP3 values for the isomeric 4-carboxylic acid (0.3) and 7-carboxylic acid (0.6) derivatives found on PubChem[5][6]. This value suggests moderate lipophilicity. |

Spectroscopic & Chromatographic Profile

Spectroscopic analysis provides unequivocal confirmation of molecular structure. The following sections detail the predicted spectral characteristics based on data from closely related precursors and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. While the spectrum for the final acid is not published, extensive data exists for its methyl ester precursors[3].

Table 2: Experimental NMR Data for a Precursor, Methyl 6-chloro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate in DMSO-d₆ [3]

| Proton / Carbon | Chemical Shift (δ, ppm) | Multiplicity / Type |

| ¹H NMR | ||

| CH₃ (N-methyl) | 3.26 | s |

| CH₂ (C4) | 3.10 - 3.18 | m |

| OCH₃ (Ester) | 3.63 | s |

| CH (C3) | 3.75 | dd |

| Aromatic | 7.14, 7.33, 7.35 | d, dd, d |

| ¹³C NMR | ||

| CH₂ (C4) | 27.5 | Aliphatic |

| CH₃ (N-methyl) | 29.6 | Aliphatic |

| CH (C3) | 46.8 | Aliphatic |

| OCH₃ (Ester) | 52.3 | Aliphatic |

| Aromatic/Olefinic | 116.8, 126.4, 126.8, 127.3, 127.5, 138.6 | Aromatic |

| C=O (Lactam) | 165.6 | Carbonyl |

| C=O (Ester) | 169.5 | Carbonyl |

Predicted ¹H NMR Spectrum for this compound:

-

Aromatic Protons (3H): Multiplets expected in the range of δ 7.0-7.5 ppm.

-

NH Proton (1H): A broad singlet, likely δ > 10 ppm, due to the acidic nature and hydrogen bonding of the lactam N-H.

-

CH (C3) (1H): A doublet of doublets (dd) around δ 3.7-3.9 ppm.

-

CH₂ (C4) (2H): A multiplet around δ 3.1-3.3 ppm.

-

COOH Proton (1H): A very broad singlet, likely δ > 12 ppm, which may be exchangeable with D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of the target compound will be dominated by absorptions from the carbonyl and hydroxyl groups.

Predicted Key IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer[7].

-

N-H Stretch (Lactam): A moderate, sharp peak around 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710-1760 cm⁻¹[7].

-

C=O Stretch (Lactam/Amide): A strong, sharp peak, typically at a lower wavenumber than the acid, around 1650-1690 cm⁻¹[2][5]. The presence of two distinct carbonyl peaks is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation. Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is expected.

Predicted Fragmentation Pattern:

-

Parent Ion: [M+H]⁺ at m/z 192.

-

Primary Fragments: Common fragmentation pathways for quinolones include the neutral loss of water ([M+H - H₂O]⁺ at m/z 174) and the loss of carbon dioxide from the carboxylic acid ([M+H - CO₂]⁺ at m/z 148)[8][9][10]. A subsequent loss of carbon monoxide (CO) from the lactam is also plausible.

Authoritative Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols must be followed. The following sections describe field-proven methods for determining the key physicochemical properties of the title compound.

Protocol: Synthesis of this compound

This protocol is adapted from literature procedures for the synthesis of the methyl ester precursor followed by hydrolysis[3].

Caption: Detailed workflow for the synthesis and purification.

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining acid dissociation constants[11].

-

Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of deionized, carbonate-free water. A co-solvent like methanol may be required if aqueous solubility is low, but this will yield an apparent pKa (pKaapp).

-

Titrant: Standardize a ~0.01 M NaOH solution.

-

Titration: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and begin stirring. Add the NaOH titrant in small, precise increments (e.g., 0.02 mL) and record the pH after each addition.

-

Data Analysis: Plot pH versus the volume of NaOH added. The equivalence point (Veq) is the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point (Veq/2), according to the Henderson-Hasselbalch equation.

Caption: Logical workflow for pKa determination via titration.

Protocol: Determination of Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the desired media (e.g., purified water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, filter the samples through a 0.45 µm filter or centrifuge at high speed to separate the saturated solution from the undissolved solid.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Implications for Drug Development

The physicochemical properties of a drug candidate are predictive of its "drug-likeness." A widely used framework for assessing this is Lipinski's Rule of Five, which identifies properties common to most orally bioavailable drugs[1][8].

Table 3: Analysis of this compound against Lipinski's Rule of Five

| Lipinski's Rule | Guideline | Compound Property (Calculated/Predicted) | Compliance |

| Molecular Weight | < 500 Da | 191.18 Da | Yes |

| LogP | < 5 | ~0.3 - 0.6 | Yes |

| H-bond Donors | ≤ 5 | 2 (N-H and O-H) | Yes |

| H-bond Acceptors | ≤ 10 | 3 (two C=O and one O-H) | Yes |

Based on these predictions, the compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption and bioavailability. However, the predicted low aqueous solubility is a potential liability. This property is often a trade-off; the same features that promote good membrane permeability (lipophilicity) can reduce aqueous solubility. For drug development professionals, this indicates that formulation strategies, such as salt formation or the use of solubility enhancers, may be necessary to achieve adequate exposure in vivo.

Conclusion

This compound is a compelling heterocyclic scaffold with significant potential in medicinal chemistry. This guide has established its core molecular identity and, through analysis of close structural analogs and foundational chemical principles, has provided a robust predicted profile of its key physicochemical properties. The compound's calculated parameters align well with established criteria for drug-likeness, making it an attractive starting point for further investigation. Crucially, this guide provides authoritative, step-by-step experimental protocols for the synthesis and definitive characterization of its pKa and solubility. The successful execution of these protocols will provide the empirical data necessary to validate these predictions and confidently advance this molecule or its derivatives through the drug discovery pipeline.

References

-

Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. (2011). Taylor & Francis Online. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). National Institutes of Health (NIH). [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed. [Link]

-

(PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. [Link]

-

Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. (n.d.). National Institutes of Health (NIH). [Link]

-

Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. [Link]

-

Lipinski's rule of five. (n.d.). Wikipedia. [Link]

-

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. (n.d.). PubChem. [Link]

-

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024). ACS Publications. [Link]

-

The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (1994). PubMed. [Link] 17.[1][2]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. (n.d.). MDPI. [Link]

-

Dieckmann condensation. (n.d.). Wikipedia. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

Sources

- 1. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | 14179-84-1 | FO68030 [biosynth.com]

- 2. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | C10H9NO3 | CID 13243001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H9NO3 | CID 589850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (3R)-2-(tert-Butoxycarbonyl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid | Chemical Properties, Uses, Safety, Supplier in China [quinoline-thiophene.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. H29112.03 [thermofisher.com]

Unlocking the Therapeutic Potential of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, yet the specific biological activities of its 3-carboxylic acid derivative remain largely uncharted territory. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. By synthesizing data from structurally related analogs and providing a clear experimental roadmap, this document aims to catalyze the investigation of this promising, yet underexplored, chemical entity. We will delve into the established biological activities of the broader quinolin-2-one and tetrahydroquinoline families, propose putative mechanisms of action for our target molecule, and provide detailed protocols for its synthesis and biological evaluation.

Introduction: The Case for a Neglected Scaffold

The quinoline motif is a cornerstone of numerous pharmaceuticals, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[1] Within this large family, the 2-oxo-quinoline (or carbostyril) and its saturated counterpart, the 2-oxo-1,2,3,4-tetrahydroquinoline, have emerged as key pharmacophores. While extensive research has been dedicated to various derivatives, this compound itself has been conspicuously absent from the forefront of drug discovery efforts.

This guide posits that the unique combination of a lactam within a saturated heterocyclic system, coupled with a carboxylic acid at the 3-position, presents a compelling starting point for the development of novel therapeutics. The carboxylic acid moiety, in particular, offers a versatile handle for chemical modification and can play a crucial role in binding to biological targets. This document will therefore build a profile of the potential biological activities of this compound by examining its structural relatives, thereby providing a logical framework for its future investigation.

Synthesis and Chemical Properties

The synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold can be achieved through various established synthetic routes. A common approach involves the cyclization of β-aminopropanoic acid derivatives of substituted benzenes. The presence of the carboxylic acid at the 3-position introduces a chiral center, necessitating considerations for stereoselective synthesis or separation of enantiomers, as biological activity is often stereospecific.

Proposed Synthetic Workflow:

Caption: Proposed general synthetic workflow for this compound.

The chemical properties of this compound are dictated by its constituent functional groups. The lactam is relatively stable but can be hydrolyzed under harsh conditions. The carboxylic acid is a key site for derivatization, allowing for the synthesis of esters, amides, and other analogs to probe structure-activity relationships (SAR).

Review of Biologically Active Structural Analogs: Building a Case for Activity

The predicted biological activities of this compound are inferred from the known activities of its structural parents and close analogs.

The 2-Oxo-Quinoline and 2-Oxo-Tetrahydroquinoline Scaffold: A Hub of Diverse Bioactivity

Derivatives of the 2-oxo-quinoline and its tetrahydro- counterpart have demonstrated a remarkable range of biological activities.

-

Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of this scaffold. For instance, novel tetrahydroquinolinone derivatives have been shown to inhibit colorectal cancer growth by inducing cellular stress through the generation of reactive oxygen species (ROS).[2] Furthermore, derivatives of 1,2,3,4-tetrahydroisoquinoline, a structural isomer, have been developed as inhibitors of Bcl-2 and Mcl-1, key proteins in apoptosis resistance.[3] A series of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have also shown promising anticancer activity against breast cancer cell lines.[4]

-

Antibacterial Activity: The quinolin-2-one core is present in compounds with significant antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria like MRSA.[5][6]

-

Anti-inflammatory Effects: Derivatives such as N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides have shown potent topical anti-inflammatory activity.[7]

The Influence of the 3-Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is not merely a synthetic handle; it is a critical pharmacophoric element. In related heterocyclic systems, a carboxylic acid at this position has been shown to be crucial for activity. For example, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2.[8]

Comparison with 4-Oxo-Quinolines (Kynurenic Acid Analogs)

While structurally distinct, the well-studied 4-oxo-quinolines, such as kynurenic acid, offer valuable insights. Their primary mode of action is the antagonism of excitatory amino acid receptors, leading to neuroprotective effects. The difference in the oxo-group position likely leads to distinct pharmacological profiles, but the shared quinoline core suggests that some level of CNS activity for 2-oxo-quinolines should not be ruled out.

Predicted Biological Activities and Putative Mechanisms of Action

Based on the evidence from structural analogs, we can hypothesize several promising avenues for the biological activity of this compound.

Anticancer Activity

The strong precedent for anticancer effects in related compounds makes this a primary area for investigation.

Putative Mechanism:

-

Induction of Apoptosis: The compound may interact with key regulators of apoptosis, such as the Bcl-2 family of proteins.

-

Cell Cycle Arrest: It could potentially interfere with the cell cycle machinery, leading to arrest at specific checkpoints.

-

ROS Generation: The scaffold might promote the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.[2]

Caption: Putative anticancer mechanisms of action.

Neuroprotective and Neuromodulatory Activity

The tetrahydroquinoline core is found in molecules with neuroprotective properties.[9]

Putative Mechanism:

-

Acetylcholinesterase (AChE) Inhibition: Analogs with a carboxamide at the 3-position are potent AChE inhibitors.[10] The carboxylic acid of our target molecule could potentially bind to the active site of AChE.

-

Modulation of Neurotransmitter Receptors: While distinct from 4-oxo-quinolines, the potential for interaction with CNS receptors should be explored.

Anti-inflammatory Activity

The established anti-inflammatory effects of related quinolinones suggest this is another promising area.

Putative Mechanism:

-

Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Modulation of Inflammatory Signaling Pathways: It could potentially interfere with pathways such as NF-κB signaling.

Proposed Experimental Workflows for Activity Screening

To validate these hypotheses, a systematic screening approach is recommended.

In Vitro Assays

Table 1: Primary In Vitro Screening Panel

| Target Class | Specific Assay | Rationale |

| Anticancer | MTT/XTT assay on a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) | To determine general cytotoxicity and antiproliferative effects. |

| Apoptosis assay (e.g., Annexin V/PI staining) | To confirm if cell death occurs via apoptosis. | |

| Cell cycle analysis (flow cytometry) | To identify effects on cell cycle progression. | |

| Neuroprotection | Acetylcholinesterase (AChE) inhibition assay (Ellman's method) | To screen for potential anti-Alzheimer's activity.[10] |

| Anti-inflammatory | COX-1/COX-2 inhibition assay | To assess direct inhibition of key inflammatory enzymes. |

| LPS-induced nitric oxide production in macrophages | To evaluate effects on inflammatory signaling. |

Detailed Experimental Protocol: MTT Assay for Antiproliferative Activity

-

Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the media in the wells with the compound-containing media. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Experimental workflow for the MTT assay.

Conclusion and Future Directions

While direct biological data on this compound is currently lacking, the wealth of information on its structural analogs strongly suggests a high potential for diverse and therapeutically relevant activities. This guide provides a foundational framework for initiating a comprehensive investigation into this underexplored molecule.

Future research should focus on:

-

Stereoselective Synthesis: To enable the evaluation of individual enantiomers.

-

SAR Studies: Through derivatization of the carboxylic acid and substitution on the aromatic ring.

-

In Vivo Studies: To validate promising in vitro findings in relevant animal models.

By systematically applying the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this intriguing scaffold.

References

- Maciejewska, N., Olszewski, M., & Witkowska, M. (2022).

- Alzweiri, M., Sweidan, K., Abu Saleh, O., & Al-Helo, T. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Medicinal Chemistry Research, 31(9), 1-13.

- Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13863-13895.

- JETIR. (2019).

- Al-Ostath, A., Al-Assar, Z., & El-Sayed, M. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799–2805.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

- Al-Ostath, A., Al-Assar, Z., & El-Sayed, M. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799–2805.

- Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Current organic synthesis, 18(6), 616–627.

- Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Sha'er, M. A., & Al-Anazi, A. D. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 26(24), 7545.

- Giraud, F., Andrès, E., Giraud, A., Rump E, A., Cérède, E., Hisler, K., Lelièvre, G., & Rault, S. (2002). Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats. European journal of medicinal chemistry, 37(1), 59–67.

- Singh, A., & Singh, R. K. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19305-19328.

- Szymański, P., Naliwajko, S. K., & Giełdoń, A. (2017). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry letters, 27(15), 3462–3466.

- Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules (Basel, Switzerland), 19(10), 15444–15481.

- Hassan, M., Abdel‐kariem, S. M., & Ali, T. (2017). Synthesis and antioxidant activities of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives. Journal of Heterocyclic Chemistry, 54(2), 1185-1191.

- Patil, P. M., Bari, S. B., & Firke, S. D. (2019). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. Rasayan Journal of Chemistry, 12(3), 1311-1322.

- Khamidova, U., Terenteva, E., Umarova, M., Abdurakhmanov, J., Sasmakov, S., Makhnyov, A., Vinogradova, V., Saidov, A., Khashimova, Z., & Azimova, S. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines.

- Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., & Al-Obaid, A. M. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules (Basel, Switzerland), 26(16), 4991.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.

- Upton, R. J., Jones, A. M., & Blaser, A. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & medicinal chemistry, 28(1), 115197.

- Wang, Z., Jin, H., Wang, J., Liu, Y., Zhang, Y., & Fang, H. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic chemistry, 88, 102938.

- Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13863-13895.

- Khan, M. S., Faiz, S., & Farooqui, M. (2021). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. ChemistrySelect, 6(48), 13783-13791.

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13863-13895.

- Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(23), 13863-13895.

- Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of neurochemistry, 97(2), 443–456.

- Antkiewicz-Michaluk, L., Romanska, I., Michaluk, J., & Vetulani, J. (2005). 1,2,3,4-Tetrahydroisoquinoline protects terminals of dopaminergic neurons in the striatum against the malonate-induced neurotoxicity. Brain research, 1051(1-2), 145–154.

-

ResearchGate. (n.d.). Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. Retrieved from [Link]

- Wang, Y., Li, Y., & Wang, Q. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules (Basel, Switzerland), 28(14), 5399.

- Kuo, P. C., Chen, Y. T., & Chen, C. M. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & medicinal chemistry, 16(1), 209–220.

- Krymsky, M. A., Tokareva, V. G., & Shishkin, A. S. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical research, 49(5), 1387–1405.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid core is a significant heterocyclic scaffold in medicinal chemistry, representing a saturated derivative of 2-quinolone-3-carboxylic acids. While its direct discovery is not pinpointed to a singular seminal publication, its history is intrinsically linked to the rich and extensive development of quinoline chemistry dating back to the 19th century. This in-depth technical guide provides a comprehensive overview of the historical synthetic strategies that likely enabled the first syntheses of this scaffold, alongside a detailed exploration of modern, efficient synthetic methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the broader significance of this compound class in the context of drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecular framework.

Historical Context: The Legacy of Quinoline Synthesis

The story of this compound begins not with its own discovery, but with the broader exploration of the quinoline ring system. Quinolines, first isolated from coal tar in the 1830s, quickly became a subject of intense investigation due to their presence in bioactive natural products, most notably quinine.[1] This spurred the development of numerous named reactions to construct the quinoline core, which laid the foundational chemical language for the eventual synthesis of its more complex derivatives.

While the exact first synthesis of this compound is not well-documented in a landmark paper, its creation was made possible by the evolution of synthetic methods for 2-quinolones (carbostyrils). One of the most relevant classical methods is the Knorr Quinoline Synthesis , first reported by Ludwig Knorr in 1886. This reaction involves the cyclization of β-ketoanilides using a strong acid, typically sulfuric acid, to produce 2-hydroxyquinolines, which exist in tautomeric equilibrium with 2-quinolones.

The adaptation of the Knorr synthesis to produce the target scaffold would involve the use of a β-ketoanilide derived from an aniline and a malonic acid ester derivative. The subsequent cyclization would yield a 2-quinolone-3-carboxylate ester, which could then be selectively reduced to the tetrahydroquinoline derivative and hydrolyzed to the final carboxylic acid.

Another classical approach that provides a conceptual basis for the synthesis of quinoline carboxylic acids is the Doebner Reaction . This method synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2] While this reaction typically yields the 4-carboxylic acid isomer, variations and alternative starting materials could conceptually be adapted to target the 3-carboxylic acid scaffold.

Foundational Synthetic Strategies: A Mechanistic Perspective

The early synthesis of the this compound scaffold would have likely relied on a multi-step sequence involving the formation of the 2-quinolone ring system followed by reduction.

Knorr-type Cyclization for the 2-Quinolone Core

A plausible historical route would involve the reaction of an aniline with diethyl malonate to form an anilide, which upon heating would undergo cyclization to afford ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Subsequent reduction of the quinoline ring would yield the desired tetrahydroquinoline scaffold.

Hypothetical Historical Synthesis Workflow

Caption: Plausible historical synthesis of the target compound.

Intramolecular Cyclization Approaches

A more direct approach to the tetrahydroquinoline ring system involves the intramolecular cyclization of a suitably substituted propane derivative. For instance, a Dieckmann condensation of a diester tethered to an N-substituted aniline could form the cyclic β-keto ester in a single step.[3][4] The Dieckmann condensation is an intramolecular Claisen condensation of diesters which occurs under basic conditions to form β-keto esters, and is particularly effective for forming five- and six-membered rings.[3][5]

Dieckmann Condensation Mechanism

Sources

An In-depth Technical Guide to the Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Derivatives

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comprehensive overview of the synthetic strategies for accessing derivatives of this important heterocyclic system. We will delve into the foundational principles, offer detailed experimental protocols for key transformations, and provide insights into the mechanistic underpinnings of these reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the synthesis of this valuable class of molecules.

Introduction: The Significance of the this compound Core

The 1,2,3,4-tetrahydroquinoline ring system is a common feature in a wide array of natural products and synthetic compounds of pharmaceutical interest. The incorporation of a 2-oxo functionality and a 3-carboxylic acid (or its ester) group introduces key pharmacophoric elements that can modulate the biological activity and pharmacokinetic properties of these molecules. Derivatives of this scaffold have been explored for their potential as antibacterial, anticancer, and anti-inflammatory agents, among other therapeutic applications. The constrained conformation of the tetrahydroquinoline ring, coupled with the hydrogen bonding capabilities of the lactam and carboxylic acid moieties, allows for specific interactions with biological targets.

This guide will focus on a robust and widely applicable synthetic approach: the reductive cyclization of ortho-nitro-substituted precursors. This strategy offers a reliable pathway to the desired heterocyclic core from readily available starting materials.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic disconnection of the target this compound ester 1 reveals a key precursor, an ortho-nitro-substituted benzylidene malonate derivative 2 . This precursor can be readily assembled via a Knoevenagel condensation between an ortho-nitrobenzaldehyde 3 and a malonate derivative 4 .

Caption: Retrosynthetic analysis of this compound ester.

This retrosynthetic pathway forms the basis of the synthetic strategy detailed in the following sections.

Synthesis of Key Precursors: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation and is particularly well-suited for the synthesis of the required benzylidene malonate precursors. The reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.

Synthesis of Diethyl 2-(2-nitrobenzylidene)malonate

This procedure details the synthesis of a key precursor for the subsequent reductive cyclization.

Experimental Protocol:

A mixture of 2-nitrobenzaldehyde (5 g, 33.11 mmol), diethyl malonate (6.36 g, 39.7 mmol), and ethylenediammonium diacetate (1.2 g, 6.66 mmol) in dry xylene (50 ml) is refluxed for 12 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured over ice water (100 ml) and extracted with chloroform (60 ml). The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is recrystallized from methanol to afford single crystals of diethyl 2-(2-nitrobenzylidene)malonate.[1]

| Parameter | Value |

| Starting Material | 2-Nitrobenzaldehyde |

| Reagent | Diethyl malonate |

| Catalyst | Ethylenediammonium diacetate |

| Solvent | Dry Xylene |

| Reaction Time | 12 hours |

| Temperature | Reflux |

Synthesis of Ethyl 2-cyano-3-(2-nitrophenyl)acrylate

An alternative precursor can be synthesized using ethyl cyanoacetate, which can influence the final cyclization and the nature of the substituent at the 3-position.

Experimental Protocol:

To a solution of 2-nitrobenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 ml), diisopropylethylammonium acetate (0.1 mmol) is added. The mixture is heated at 65-70 °C for 3-6 hours. The reaction is monitored by TLC (hexane:ethyl acetate, 8:2). After completion, the reaction is cooled to 40-45 °C. The layers are separated, and the bottom (product) layer is concentrated under vacuum. The resulting material is purified by a suitable solvent to yield the desired product.

| Parameter | Value |

| Starting Material | 2-Nitrobenzaldehyde |

| Reagent | Ethyl cyanoacetate |

| Catalyst | Diisopropylethylammonium acetate |

| Solvent | Hexane |

| Reaction Time | 3-6 hours |

| Temperature | 65-70 °C |

The Core Transformation: Reductive Cyclization

The reductive cyclization of the ortho-nitrobenzylidene precursors is the pivotal step in the formation of the this compound core. This transformation involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization.

Iron in Acetic Acid: A Classic and Reliable Method

The use of iron powder in acetic acid is a well-established and cost-effective method for the reduction of aromatic nitro compounds.[2][3][4] The in situ generated amine readily participates in the intramolecular cyclization.

Proposed Experimental Protocol for the Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate:

To a stirred solution of diethyl 2-(2-nitrobenzylidene)malonate (10 mmol) in glacial acetic acid (50 ml), iron powder (50 mmol) is added portion-wise over 30 minutes, maintaining the temperature below 60 °C. After the addition is complete, the reaction mixture is heated at 80-90 °C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then cooled to room temperature and poured into ice water (200 ml). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol.

| Parameter | Value |

| Starting Material | Diethyl 2-(2-nitrobenzylidene)malonate |

| Reducing Agent | Iron Powder |

| Solvent | Glacial Acetic Acid |

| Reaction Time | 2-3 hours |

| Temperature | 80-90 °C |

Catalytic Hydrogenation: A Cleaner Alternative

Catalytic hydrogenation using palladium on carbon (Pd/C) is another effective method for this transformation, often providing cleaner reaction profiles and higher yields.[4]

Proposed Experimental Protocol:

A solution of diethyl 2-(2-nitrobenzylidene)malonate (10 mmol) in ethanol (50 ml) is charged into a hydrogenation vessel. Palladium on carbon (10% w/w, 0.1 g) is added, and the vessel is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed or TLC analysis shows the completion of the reaction. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography or recrystallization to afford the desired product.

| Parameter | Value |

| Starting Material | Diethyl 2-(2-nitrobenzylidene)malonate |

| Catalyst | 10% Palladium on Carbon |

| Reducing Agent | Hydrogen Gas |

| Solvent | Ethanol |

| Pressure | 1-4 atm |

| Temperature | Room Temperature |

Mechanistic Insights: The Reductive Cyclization Pathway

The reductive cyclization of ortho-nitrobenzylidene malonates proceeds through a well-defined sequence of reactions. The mechanism, particularly for the iron-acetic acid system, can be depicted as follows:

Caption: Proposed mechanism for the reductive cyclization of ortho-nitrobenzylidene malonate.

-

Reduction of the Nitro Group: The iron metal, in the presence of acetic acid, acts as a reducing agent. The nitro group is sequentially reduced to a nitroso, then a hydroxylamino, and finally an amino group.

-

Intramolecular Cyclization: The newly formed aniline nitrogen acts as a nucleophile and attacks the electrophilic carbon of the α,β-unsaturated ester system in an intramolecular fashion.

-

Tautomerization: The resulting enol intermediate tautomerizes to the more stable keto form, yielding the final this compound ester.

Characterization of the Final Product

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following spectroscopic data are expected for ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate:

| Spectroscopic Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 10.5 (s, 1H, NH), 7.2-6.8 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 3.5 (dd, 1H, CH), 2.9 (m, 2H, CH₂), 1.2 (t, 3H, OCH₂CH₃). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ: 170.0 (C=O, ester), 165.0 (C=O, lactam), 138.0, 128.0, 125.0, 122.0, 120.0, 115.0 (Ar-C), 60.0 (OCH₂), 45.0 (CH), 28.0 (CH₂), 14.0 (CH₃). |

| FT-IR (KBr, cm⁻¹) | ν: 3200-3300 (N-H stretch), 1730 (C=O stretch, ester), 1680 (C=O stretch, lactam), 1600 (C=C stretch, aromatic). |

| Mass Spectrometry (MS) | m/z: [M]+ corresponding to the molecular weight of the product. |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific substitution pattern of the aromatic ring.

Conclusion and Future Perspectives

The synthetic route outlined in this guide, centered on the reductive cyclization of ortho-nitrobenzylidene precursors, provides a reliable and versatile method for accessing a wide range of this compound derivatives. The use of readily available starting materials and well-established reaction conditions makes this approach amenable to both small-scale laboratory synthesis and larger-scale production.

Future research in this area will likely focus on the development of more efficient and environmentally benign catalytic systems for the reductive cyclization step. Furthermore, the exploration of asymmetric synthetic methods to access enantiomerically pure derivatives will be of significant interest, given the often stereospecific nature of biological interactions. The continued investigation of the biological activities of this class of compounds holds great promise for the discovery of novel therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Thomas, S. A., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 745885, Ethyl 2-cyano-3-(3-nitrophenyl)acrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54684458, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 682084, Ethyl 2-Cyano-3-(2-furanyl)acrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549779, Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24039363, Ethyl 2,3-dioxo-1,4-dihydroquinoline-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

- Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Semantic Scholar.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

ResearchGate. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. Retrieved from [Link]

-

Buchler GmbH. (n.d.). Hydrogenation catalyzed by Dihydrocinchonidine Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl 2-(2-nitrobenzylidene)malonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Crystal structure and identification of resonance forms of diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations. Retrieved from [Link]

Sources

- 1. Diethyl 2-(2-nitrobenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

A Researcher's Guide to the Spectroscopic Characterization of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, appearing in numerous biologically active molecules. This guide focuses on a specific derivative, 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, a molecule with significant potential for further functionalization in medicinal chemistry.

A comprehensive review of the current scientific literature reveals that while related structures, such as isomers and aromatic analogs, are well-documented, a complete, publicly available dataset of the spectroscopic properties of this compound is not readily found. This guide, therefore, serves a dual purpose: firstly, to provide a robust, predictive framework for the spectroscopic characteristics of this molecule based on established principles of analytical chemistry and data from analogous compounds. Secondly, it offers a detailed, field-proven workflow for its synthesis and characterization, empowering researchers to confidently identify and validate this compound in their own laboratories. We will proceed not by simply presenting data, but by explaining the why behind the expected spectral features and the how of a rigorous characterization protocol.

The Molecular Blueprint: Structure and Predicted Spectroscopic Highlights

The structure of this compound, with its lactam ring fused to a tetrahydroquinoline system and a carboxylic acid substituent at a chiral center, dictates a unique spectroscopic fingerprint.

Molecular Structure:

-

Formula: C₁₀H₉NO₃

-

Molecular Weight: 191.18 g/mol [1]

-

Core Scaffold: A benzene ring fused to a six-membered nitrogen-containing ring, which includes a carbonyl group (lactam) and is saturated at positions 3 and 4.

-

Key Functional Groups:

-

Secondary Amide (Lactam)

-

Carboxylic Acid

-

Aromatic Ring

-

Chiral center at C3

-

Based on this structure, we can predict the key signals we would expect to observe across different spectroscopic techniques.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize the title compound can be adapted from established methods for producing dihydro-4(1H)-quinolinones[2]. A potential two-step domino reaction provides a logical approach.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

-

Reaction Execution: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization and Hydrolysis: Upon completion of the initial reaction, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture. Continue to heat at reflux for an additional 2 hours to facilitate both the lactam formation and the hydrolysis of the ethyl ester.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with 2N HCl until a pH of approximately 2-3 is reached. The resulting precipitate can be collected by vacuum filtration, washed with cold water, and dried to yield the crude product.

-

Purification: Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed to obtain the purified this compound.

Spectroscopic Characterization Workflow: A Self-Validating System

The following sections detail the expected outcomes from a multi-technique spectroscopic analysis. Each technique provides a layer of validation, and together, they offer an unambiguous confirmation of the molecular structure.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Methodology: Electrospray ionization (ESI) is a suitable technique due to the presence of the carboxylic acid, which can be easily ionized.

Predicted Data:

| Ion | Predicted m/z | Rationale |

| [M-H]⁻ | 190.05 | Deprotonation of the carboxylic acid (negative mode). |

| [M+H]⁺ | 192.06 | Protonation, likely on the lactam oxygen (positive mode). |

| [M+Na]⁺ | 214.04 | Adduct formation with sodium ions (positive mode). |

The observation of a peak corresponding to the exact mass of 191.0582 would provide strong evidence for the elemental composition of C₁₀H₉NO₃.[1]

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

Predicted Data:

| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Rationale |

| 3300-2500 | O-H stretch (broad) | Characteristic of the carboxylic acid O-H bond, often overlapping with C-H stretches. |

| ~3200 | N-H stretch | From the secondary amide (lactam). Will likely be a sharp peak on top of the broad O-H signal. |

| ~1700 | C=O stretch (Carboxylic Acid) | The carbonyl of the carboxylic acid. |

| ~1680 | C=O stretch (Lactam) | The carbonyl of the six-membered lactam ring. Conjugation with the aromatic ring will lower its frequency. |

| 1600-1450 | C=C stretches (Aromatic) | Signals indicating the presence of the benzene ring. |

| ~1200 | C-O stretch | Associated with the carboxylic acid group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed carbon-hydrogen framework and confirm connectivity.

Methodology: The sample should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which will solubilize the carboxylic acid and avoid exchange of the labile protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~12.5 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid, typically deshielded and broad. |

| ~10.5 | singlet | 1H | -NH- | The amide proton, deshielded by the adjacent carbonyl and aromatic ring. |

| 7.2-7.5 | multiplet | 4H | Ar-H | The four protons on the benzene ring. The substitution pattern will lead to a complex multiplet. Data from related quinolinone structures can help in assigning specific positions.[3][4] |

| ~4.0 | doublet of doublets | 1H | H3 | The proton at the chiral center (C3), coupled to the two diastereotopic protons at C4. |

| ~3.0 & ~2.8 | multiplet | 2H | H4 | The two protons on C4 are diastereotopic due to the adjacent chiral center, leading to separate signals, each coupled to H3 and to each other (geminal coupling). |

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~172 | -C OOH | The carbon of the carboxylic acid group. |

| ~165 | Lactam C =O | The carbon of the lactam carbonyl. |

| ~138 | Ar-C (quaternary) | The aromatic carbon fused to the heterocyclic ring and bonded to the nitrogen. |

| ~115-130 | Ar-CH & Ar-C | The remaining five aromatic carbons. DEPT experiments would distinguish CH from quaternary carbons. |

| ~50 | C3 | The chiral carbon, attached to the carboxylic acid group. |

| ~30 | C4 | The methylene carbon adjacent to the chiral center and the aromatic ring. |

Conclusion: A Framework for Discovery

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. For the researcher, this document is intended to be more than a static data sheet; it is a strategic manual. The proposed synthetic route is logical and based on established chemical principles, and the detailed characterization workflow offers a self-validating system to confirm the identity and purity of the synthesized compound. By understanding the expected spectroscopic data and the reasoning behind it, scientists in drug development and related fields are better equipped to synthesize, identify, and ultimately utilize this promising molecular scaffold in their research endeavors.

References

-

Al-Warhi, T., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Valenta, M., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

-

SID. (n.d.). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). Scientific Information Database. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available at: [Link]

Sources

- 1. 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H9NO3 | CID 589850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid: A Technical Guide to Putative Targets

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, and antimicrobial effects.[1] Within this privileged class of heterocyclic compounds, 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid represents a molecule of significant interest. Its structural resemblance to the endogenous neuromodulator, kynurenic acid (KYNA), provides a strong rationale for investigating its pharmacological profile, particularly in the context of neurological disorders and inflammatory conditions.[2][3][4][5] Furthermore, emerging research on related quinoline and tetrahydroisoquinoline cores has implicated them in the modulation of fundamental cellular processes such as apoptosis, positioning this molecule at the crossroads of multiple therapeutic pathways.[6][7]

This technical guide provides an in-depth exploration of the most promising therapeutic targets for this compound. As a Senior Application Scientist, the following sections synthesize data from existing literature on analogous compounds to build a robust, evidence-based framework for target identification and validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative sources. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic landscape of this intriguing molecule.

Section 1: Ionotropic Glutamate Receptors - A Primary Focus for Neurological Disorders

The structural analogy to kynurenic acid, a known antagonist of ionotropic glutamate receptors, strongly suggests that this compound may exert its effects through modulation of the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] Excitotoxicity, mediated by the overstimulation of these receptors, is a key pathological mechanism in a range of neurological conditions, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8]

NMDA Receptor Glycine Site Antagonism

Kynurenic acid is a well-characterized antagonist of the NMDA receptor, acting at the strychnine-insensitive glycine co-agonist site.[9][10][11] This site must be occupied by either glycine or D-serine for the receptor to be activated by glutamate. Antagonism at this site offers a more subtle approach to dampening NMDA receptor activity compared to direct channel blocking, potentially mitigating some of the adverse psychomimetic effects associated with other classes of NMDA receptor antagonists.[8] The presence of the carboxylic acid and oxo- group on the tetrahydroquinoline scaffold of the title compound makes it a prime candidate for interaction with this site.

A logical first step is to ascertain direct binding to the NMDA receptor glycine site, followed by functional characterization of its modulatory effects.

Diagram 1: Experimental Workflow for NMDA Receptor Target Validation

Caption: Workflow for NMDA receptor target validation.

Protocol 1: Radioligand Binding Assay for NMDA Receptor Glycine Site

-

Preparation of Synaptic Membranes: Homogenize rat cortical tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the supernatant at high speed to obtain the crude synaptosomal membrane fraction.

-

Binding Reaction: Incubate the synaptic membranes with a known concentration of a radiolabeled glycine site antagonist (e.g., [3H]glycine) and varying concentrations of this compound in a suitable buffer.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

AMPA Receptor Allosteric Modulation

While antagonism is a possibility, the quinoline scaffold is also present in compounds that act as allosteric modulators of AMPA receptors.[12][13][14] Positive allosteric modulators (PAMs) enhance the receptor's response to glutamate and have shown potential as cognitive enhancers.[14][15] Conversely, negative allosteric modulators (NAMs) could be beneficial in conditions of excessive AMPA receptor activity, such as epilepsy.

Whole-cell patch-clamp electrophysiology is the gold-standard technique to characterize the modulatory effects on AMPA receptor currents.

Protocol 2: Patch-Clamp Electrophysiology on Cultured Hippocampal Neurons

-

Cell Culture: Plate primary hippocampal neurons from E18 rat embryos on coverslips and culture for 14-21 days.

-

Recording: Establish a whole-cell patch-clamp recording from a neuron.

-

AMPA Receptor Current Evocation: Perfuse the neuron with a solution containing a selective AMPA receptor agonist (e.g., AMPA or glutamate in the presence of an NMDA receptor blocker).

-

Compound Application: Co-apply this compound with the agonist.

-

Data Analysis: Measure changes in the amplitude, rise time, and decay kinetics of the AMPA receptor-mediated current. An increase in current amplitude or a slowing of the decay kinetics would suggest positive allosteric modulation, while a decrease would indicate negative modulation.

Section 2: GPR35 - A Novel Target for Inflammatory Conditions

Kynurenic acid has been identified as an endogenous agonist for the G protein-coupled receptor 35 (GPR35).[16][17] GPR35 is highly expressed in immune cells and the gastrointestinal tract, and has been implicated in inflammatory processes.[17][18][19] Given the structural similarity, this compound is a strong candidate for a GPR35 agonist. Targeting GPR35 could offer therapeutic benefits in inflammatory bowel disease (IBD) and other immune-mediated disorders.[20]

GPR35 Agonism and Downstream Signaling

Activation of GPR35 typically leads to the recruitment of β-arrestin and subsequent receptor internalization, as well as coupling to Gαi/o or Gα13 proteins to modulate downstream signaling pathways.

Diagram 2: GPR35 Signaling Pathway

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Development and therapeutic potential of kynurenic acid and kynurenine derivatives for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 9. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. AMPA receptor - Wikipedia [en.wikipedia.org]

- 14. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 20. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Preamble: The Rationale for a Computational Approach

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid bicyclic system provides a defined three-dimensional orientation for substituent groups to interact with biological targets. The derivative, 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, combines this foundational scaffold with features—a lactam ring and a carboxylic acid group—that suggest potential for specific hydrogen bonding and salt-bridge interactions. These characteristics make it a compelling candidate for drug discovery endeavors, particularly in areas where quinoline derivatives have already shown promise, such as anticancer and neuroprotective applications.[1][2]

However, synthesizing and screening every potential derivative is a resource-intensive and time-consuming process. In silico modeling offers a powerful alternative, enabling a rational, structure-based approach to drug design.[3][4] By simulating molecular interactions and predicting pharmacokinetic properties computationally, we can prioritize high-potential candidates, refine molecular designs, and generate testable hypotheses, thereby significantly accelerating the drug discovery pipeline.[5]

This guide provides a comprehensive, technically-grounded workflow for the in silico evaluation of this compound. It is structured not as a rigid protocol but as a logical progression of computational experiments, explaining the causality behind each choice to empower researchers to adapt and apply these methods to their own investigations.

Chapter 1: Foundational Workflow for In Silico Analysis

The journey from a chemical structure to a potential drug candidate is a multi-step process. Our computational workflow is designed to systematically evaluate the compound, starting with its intrinsic properties and progressing to its dynamic interactions with a selected biological target. This holistic approach ensures that we build a comprehensive profile of the molecule's potential.

Caption: The molecular docking experimental workflow.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download Structure: Obtain the crystal structure of Bcl-2 from the Protein Data Bank (RCSB PDB). For this example, we'll use PDB ID: 2W3L.

-

Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is critical as we want to dock our molecule into an empty binding site. [6] * Add Polar Hydrogens: Add hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

Save as .pdbqt: Convert the prepared protein structure into the .pdbqt format required by AutoDock, which includes charge and atom type information.

-

-

Grid Box Definition:

-

Identify Binding Site: Locate the active site or binding pocket. This is often the location of the co-crystallized ligand in the original PDB file.

-